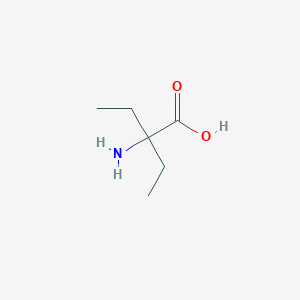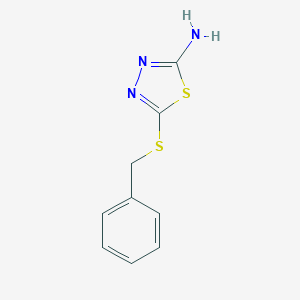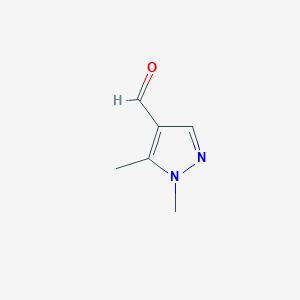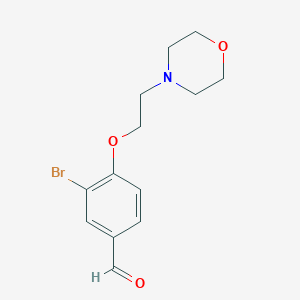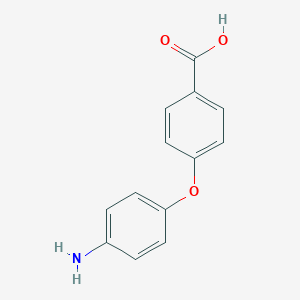
4-(4-Aminophenoxy)benzoic acid
Descripción general
Descripción
4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 and a molecular weight of 229.24 . It is also known by its CAS Number: 28999-69-1 .
Molecular Structure Analysis
The molecular structure of 4-(4-Aminophenoxy)benzoic acid consists of a benzoic acid group attached to an aminophenoxy group . The InChI code is 1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) .Physical And Chemical Properties Analysis
4-(4-Aminophenoxy)benzoic acid has a molecular weight of 229.23 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound’s complexity is 253 .Aplicaciones Científicas De Investigación
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: 4-Aminobenzoic acid (PABA), an essential nutrient for many human pathogens, but dispensable for humans, and its derivatives have exhibited various biological activities . In this study, they combined two pharmacophores using a molecular hybridization approach: this vitamin-like molecule and various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via imine bond in one-step reaction .
- Methods of Application or Experimental Procedures: The simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity . This was achieved by combining PABA with various aromatic aldehydes, including salicylaldehydes and 5-nitrofurfural, via an imine bond in a one-step reaction .
- Results or Outcomes: The resulting Schiff bases were screened as potential antimicrobial and cytotoxic agents . Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) . They found that it is possible to tune up the particular activities and obtain derivatives with promising bioactivities .
-
Chemical Properties: 4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is used in various chemical reactions due to its properties .
-
Derivatives: There are also derivatives of 4-(4-Aminophenoxy)benzoic acid, such as 3,5-Di(4-aminophenoxy)benzoic acid and 4-(4-Aminophenoxy)benzoic acid hydrochloride , which may have different applications.
-
Chemical Properties: 4-(4-Aminophenoxy)benzoic acid is a chemical compound with the molecular formula C13H11NO3 . It has a molecular weight of 229.24 . This compound is used in various chemical reactions due to its properties .
-
Derivatives: There are also derivatives of 4-(4-Aminophenoxy)benzoic acid, such as 3,5-Di(4-aminophenoxy)benzoic acid and 4-(4-Aminophenoxy)benzoic acid hydrochloride , which may have different applications.
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFCGSZRLJQHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352317 | |
| Record name | 4-(4-aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Aminophenoxy)benzoic acid | |
CAS RN |
28999-69-1 | |
| Record name | 4-(4-aminophenoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



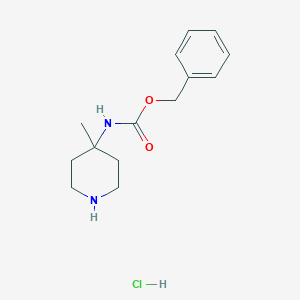
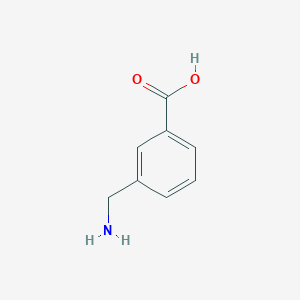
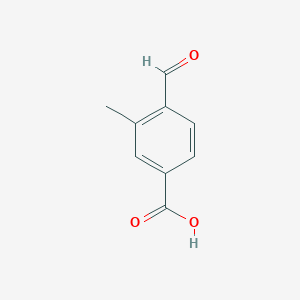
![1-Bicyclo[2.2.1]hept-2-ylethanamine](/img/structure/B112350.png)

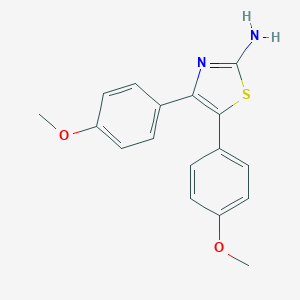
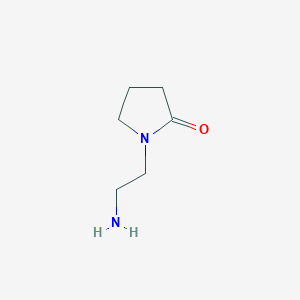

![1'-Boc-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B112361.png)
